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Compound of Interest

Compound Name: ND-011992

Cat. No.: B12387952

Audience: Researchers, scientists, and drug development professionals involved in
tuberculosis research and anti-bacterial drug discovery.

Introduction and Principle

The electron transport chain (ETC) of Mycobacterium tuberculosis is a critical pathway for ATP
synthesis and a promising target for novel therapeutics. This pathway features two primary
terminal oxidases: the cytochrome bcc:aa3 supercomplex and the cytochrome bd oxidase. This
functional redundancy means that inhibiting only one of these oxidases may not be sufficient to
halt respiration and deplete cellular ATP.[1]

ND-011992 has been identified as an inhibitor of the cytochrome bd oxidase.[2][3] However, it
is largely ineffective when used alone. Its true potential is realized in combination with an
inhibitor of the cytochrome bcc:aa3 oxidase, such as the clinical candidate Telacebec (Q203).
[1] By simultaneously blocking both terminal oxidases, the combination of ND-011992 and
Q203 synergistically inhibits oxygen consumption, leading to a profound depletion of
intracellular ATP and potent bactericidal activity against both replicating and non-replicating
mycobacteria.[2][4]

This application note provides a detailed protocol for measuring the synergistic ATP depletion
in mycobacterial cultures treated with ND-011992 in combination with a cytochrome bcc:aa3
inhibitor. The assay quantifies intracellular ATP using the highly sensitive firefly luciferase-
based bioluminescence method.[5][6] In this reaction, luciferase catalyzes the oxidation of
luciferin in an ATP-dependent manner, producing light. The emitted luminescence is directly
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proportional to the concentration of ATP, which serves as a marker for metabolic activity and
cell viability.[7][8]

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the mechanism of synergistic inhibition and the experimental
workflow for the ATP depletion assay.
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Caption: Mechanism of synergistic inhibition of the mycobacterial respiratory chain.
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Caption: Experimental workflow for the ATP depletion assay.

Quantitative Data Summary

The following table summarizes key quantitative parameters derived from literature for
performing the ATP depletion assay with ND-011992.[2]
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M. tuberculosis

Parameter M. bovis BCG Notes
H37Rv
Effective
concentration in the
ND-011992 ICso 0.5-1.6 uM 28-4.2 uM presence of a fixed

concentration of
Q203.

Q203 Concentration

Typically used at or
above its MIC

Typically used at or
above its MIC

A concentration that
partially inhibits ATP
synthesis is required
to unmask the effect
of ND-011992.

Incubation Time

15 hours

15 hours

Time of exposure to
the compounds before

ATP quantification.

Cell Density

1083 - 104 cells/well

1083 - 104 cells/well

Recommended
starting density for a

96-well plate format.

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format and utilizes a commercial bioluminescent

ATP assay Kkit.

4.1. Materials and Reagents

ND-011992

supplement)

Q203 (or other cytochrome bcc:aa3 inhibitor)

Mycobacterium strain (e.g., M. bovis BCG or M. tuberculosis H37Rv)

Appropriate mycobacterial culture medium (e.g., Middlebrook 7H9 with ADC or OADC
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Dimethyl sulfoxide (DMSO, sterile)

Commercial ATP determination kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

Sterile, opaque-walled 96-well microplates suitable for luminescence readings

Luminometer or a microplate reader with luminescence detection capability

Standard laboratory equipment for cell culture (incubator, biosafety cabinet, centrifuge)
4.2. Procedure

Step 1: Preparation of Bacterial Culture

o Grow the mycobacterial strain in appropriate culture medium to mid-log phase.

e On the day of the assay, dilute the culture to the desired starting density (e.g., 2 x 10*
cells/mL, to result in 10% cells per 50 pL).

Step 2: Preparation of Compound Stock and Working Solutions
e Prepare 10 mM stock solutions of ND-011992 and Q203 in 100% DMSO. Store at -20°C.

o On the day of the experiment, prepare serial dilutions of the compounds in culture medium to
create 2X working solutions. Ensure the final DMSO concentration in the assay does not
exceed 1% to avoid solvent toxicity.

Step 3: Assay Plate Setup

» Dispense 50 pL of the bacterial suspension into each well of a white, opaque-walled 96-well
plate.

e Add 50 pL of the 2X compound working solutions to the appropriate wells. Include the
following controls:

o Vehicle Control: Medium with DMSO only (represents 100% ATP).

o ND-011992 Only: Treatment with various concentrations of ND-011992.
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o Q203 Only: Treatment with a fixed concentration of Q203.

o Combination Treatment: The fixed concentration of Q203 combined with serial dilutions of
ND-011992.

o Seal the plate and mix gently on a plate shaker for 1 minute.

Step 4: Incubation

¢ Incubate the plate at 37°C for the desired time period (e.g., 15 hours).[2]
Step 5: ATP Measurement

 After incubation, allow the plate to equilibrate to room temperature for approximately 30
minutes. This is crucial for the stability of the luciferase reaction.

o Prepare the ATP detection reagent according to the manufacturer’s instructions.

e Add a volume of ATP detection reagent equal to the culture volume in each well (e.g., 100
uL). This single reagent typically combines cell lysis and the luciferase reaction components.

[9]
» Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.
 Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10]

o Measure the luminescence of each well using a luminometer. The integration time should be
set between 0.25 to 1 second per well.

Step 6: Data Analysis

o Subtract the average luminescence value from the "media only" (no cells) background wells
from all other measurements.

o Calculate the percentage of ATP depletion for each treatment relative to the vehicle control
(100% ATP level).

o % ATP Level = (RLU_sample / RLU_vehicle_control) * 100
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o % ATP Depletion = 100 - % ATP Level

o Plot the % ATP Level against the concentration of ND-011992 to determine the ICso value in
the presence of the fixed Q203 concentration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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